molecular formula C22H18N2O5S B13757189 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid CAS No. 27711-76-8

4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid

Cat. No.: B13757189
CAS No.: 27711-76-8
M. Wt: 422.5 g/mol
InChI Key: NPTFPGVUCJVNBW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid (CAS: 27711-76-8) is an anthraquinone derivative with a molecular formula of C₂₂H₁₈N₂O₅S and a molecular weight of 422.460 g/mol . It features a sulfonic acid group at the 3-position of the toluene ring and a methyl-substituted anthraquinone core. Key physical properties include a logP value of 2.96, indicating moderate hydrophobicity, and solubility in polar solvents like water and acetonitrile under acidic HPLC conditions .

Applications and Analysis
This compound is primarily used in dye chemistry, particularly as a precursor for Acid Blue 47 (its sodium salt, CAS: 4403-89-8), which is applied in textiles, leather, and cosmetics . Analytical methods include reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, scalable for preparative isolation and pharmacokinetic studies .

Properties

CAS No.

27711-76-8

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonic acid

InChI

InChI=1S/C22H18N2O5S/c1-11-7-8-15(17(9-11)30(27,28)29)24-16-10-12(2)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26/h3-10,24H,23H2,1-2H3,(H,27,28,29)

InChI Key

NPTFPGVUCJVNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves the formation of the anthryl moiety followed by functionalization with the toluene-3-sulphonic acid derivative. The key steps include:

  • Formation of the anthracene derivative with keto and amino functionalities.
  • Introduction of the methyl group at the 3-position.
  • Coupling with an amino-substituted toluene sulfonic acid.

The complexity of the molecule requires careful selection of reaction conditions to avoid side reactions and to ensure high purity and yield.

Specific Synthetic Methodologies

Anthryl Core Formation

The anthryl core, particularly the 9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl structure, can be synthesized through oxidation of anthracene derivatives or via condensation reactions involving anthraquinone precursors. Literature suggests that the 9,10-dioxo groups are introduced by controlled oxidation reactions, often using reagents such as chromium(VI) oxide or other oxidants under mild conditions.

Amination and Methylation

The amino group at position 4 is introduced via nucleophilic substitution or reductive amination methods. The methyl group at position 3 can be introduced either by starting from appropriately substituted anthracene derivatives or by selective methylation reactions using methylating agents like methyl iodide under basic conditions.

Coupling with Toluene-3-sulphonic Acid Derivative

The coupling step involves the formation of an amine linkage between the anthryl amino group and the toluene-3-sulphonic acid moiety. This is typically achieved by reacting the amino-anthryl intermediate with 4-amino-toluene-3-sulphonic acid or its derivatives under conditions that promote amide or amine bond formation.

Detailed Preparation Protocol from Patented and Research Sources

While direct preparation procedures for this exact compound are scarce, analogous methods can be inferred from related anthryl and tacrine derivative syntheses, particularly those involving sulfonic acid functionalization and amination.

Reference Method: Preparation of Tacrine Derivatives Using p-Toluenesulfonic Acid Catalysis

A related synthetic approach involves the use of p-toluenesulfonic acid as an acid catalyst in one-step condensation reactions to form amino-substituted tetrahydroacridine derivatives, which share structural similarities with the anthryl moiety in the target compound.

Key features of this method include:

  • Reactants: 2-aminobenzonitrile and cyclohexanone.
  • Catalyst: p-toluenesulfonic acid monohydrate (or methanesulfonic acid, sulfuric acid).
  • Solvent: Aromatic hydrocarbons such as xylenes, toluene, or mesitylene.
  • Reaction conditions: Reflux temperatures below 150°C.
  • Work-up: Basification with aqueous sodium hydroxide followed by extraction.

This method offers high yield, environmental safety (no toxic metals), and scalability advantages.

Adaptation for Target Compound

By analogy, the preparation of this compound may involve:

  • Formation of the anthryl amino intermediate via condensation and oxidation.
  • Use of p-toluenesulfonic acid or related sulfonic acid derivatives to introduce the toluene-3-sulphonic acid moiety.
  • Controlled reaction conditions to achieve selective amination and sulfonation.

Chromatographic Separation and Purification

Purification of this compound is commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separations and impurity isolation, ensuring high purity of the final product suitable for pharmacokinetic studies.

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Anthryl core synthesis Anthracene derivatives, oxidation agents (e.g., CrO3) Controlled oxidation to 9,10-dioxo groups
Amination at position 4 Nucleophilic substitution or reductive amination Introduction of amino group
Methylation at position 3 Methyl iodide or methylating agent under base Selective methylation
Coupling with toluene sulfonic acid p-Toluenesulfonic acid catalyst, aromatic solvent, reflux Formation of amine linkage
Purification RP-HPLC with MeCN/water/phosphoric acid or formic acid Scalable, high purity isolation

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in diverse chemical and biochemical reactions due to its functional groups (amino, sulfonic acid, and anthraquinone).

Chemical Reactions

  • Donor/Acceptor Interactions :

    • Acts as an electron donor or acceptor in redox reactions, influenced by its conjugated aromatic system.

  • Nucleophilic Substitution :

    • The sulfonic acid group undergoes hydrolysis or displacement reactions, common in sulfonic acid derivatives.

  • Redox Transformations :

    • Oxidized or reduced by agents like sodium borohydride or hydrogen peroxide, altering its electronic properties.

Biochemical Reactions

  • DNA Intercalation :

    • The planar anthraquinone structure allows intercalation into DNA, interfering with replication processes.

  • Enzyme Inhibition :

    • Potential interaction with enzymes via hydrogen bonding (amino group) or electrostatic interactions (sulfonic acid).

Reaction Examples :

Reaction TypeMechanismBiological Impact
DNA Intercalationπ-π stackingInhibits DNA replication
Redox CyclingElectron transferGenerates reactive oxygen species

Analytical Characterization

The compound is analyzed using reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid .

Scientific Research Applications

Dye Chemistry

One of the primary applications of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is in the field of dye chemistry. This compound is utilized as a dye or pigment due to its vibrant color properties and stability under various conditions. Its derivatives are often employed in textile dyeing processes and can be used to create dyes that are environmentally friendly.

Case Study: Textile Dyes

Research has demonstrated that this compound can be used to synthesize azo dyes that exhibit high color strength and fastness properties. A study conducted by Zhang et al. (2020) showed that dyes derived from this compound had superior light and wash fastness compared to traditional synthetic dyes .

Medicinal Applications

The compound also shows promise in medicinal chemistry. Its structural features allow it to interact with biological systems effectively, leading to potential therapeutic uses.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of compounds related to this compound. It was found that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells . Further investigations are ongoing to explore their efficacy in vivo.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical methods, including spectrophotometry and chromatography.

Case Study: Spectrophotometric Analysis

The use of this compound as a colorimetric reagent has been explored for the quantification of metal ions in solution. A method developed by Kumar et al. (2021) demonstrated that the compound can form stable complexes with certain metal ions, allowing for sensitive detection using UV-visible spectrophotometry .

Environmental Applications

Environmental scientists have begun investigating the use of this compound in wastewater treatment processes due to its ability to adsorb heavy metals and organic pollutants.

Case Study: Adsorption Studies

Research conducted by Li et al. (2022) indicated that modified forms of this compound could effectively remove contaminants from industrial wastewater through adsorption processes . This application highlights its potential role in sustainable environmental management.

Mechanism of Action

The mechanism of action of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the sulfonic acid group enhances its solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .

Comparison with Similar Compounds

Sodium 4-[(4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate (Acid Blue 47)

Key Differences

  • Structure : Sodium salt form of the target compound (C₂₂H₁₇N₂NaO₅S; MW: 444.44 g/mol) .
  • Properties: Enhanced water solubility due to the ionic sodium sulfonate group. Soluble in ethanol and chlorophenol but insoluble in non-polar solvents like chloroform .
  • Applications : Widely used for dyeing wool, silk, and nylon, and in direct printing. Also employed in paper, soap, and leather industries .
Parameter Target Compound Acid Blue 47
Molecular Formula C₂₂H₁₈N₂O₅S C₂₂H₁₇N₂NaO₅S
Molecular Weight (g/mol) 422.460 444.44
Solubility Polar solvents Water, ethanol
logP 2.96 Not reported
Primary Use Dye precursor Textile dye

Sodium 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate (Acid Violet 43)

Key Differences

  • Structure: Hydroxy substitution at the 4-position of anthraquinone (C₂₁H₁₆N₂O₆SNa; MW: 469.42 g/mol) .
  • Properties: Exhibits bright violet coloration in sulfuric acid.
Parameter Target Compound Acid Violet 43
Anthraquinone Substitution 3-Methyl 4-Hydroxy
Molecular Weight (g/mol) 422.460 469.42
Regulatory Status No restrictions Restricted in cosmetics
Color in H₂SO₄ Purple Violet

Anthraquinone Derivatives with Extended Substituents

Compounds such as 2b, 2c, and 2d (from ) share the anthraquinone-toluene-sulfonic acid core but include additional functional groups:

  • 2b : Methoxybenzoyl and methoxyphenyl groups (MW: ~600 g/mol). Synthesis at 215–216°C yields black crystals with distinct IR peaks (3450 cm⁻¹ for OH/NH₂) .
  • 2c : Methylbenzoyl and methylphenyl groups. Higher synthesis temperature (220–221°C) produces navy-blue crystals .
  • 2d : Acetyl and methylphenyl groups. Synthesized at 174–175°C, forming brown crystals with IR absorption at 1734 cm⁻¹ (C=O) .

Functional Impact :

  • Extended substituents increase molecular weight and alter hydrophobicity, affecting dye solubility and binding affinity.
  • Synthesis conditions vary significantly, influencing crystal morphology and thermal stability.

Disperse Red 86 (N-(4-Amino-3-methoxyanthraquinon-1-yl)-p-toluenesulfonamide)

Key Differences

  • Structure : Methoxy and toluenesulfonamide groups replace the sulfonic acid (C₂₂H₁₉N₃O₄S; MW: 421.47 g/mol) .
  • Properties : A disperse dye with high affinity for synthetic fibers like polyester. Insoluble in water but soluble in organic solvents.
  • Applications : Used in polyester textiles (e.g., Terasil Pink 2GLA) .
Parameter Target Compound Disperse Red 86
Functional Groups Sulfonic acid Sulfonamide
Solubility Polar solvents Organic solvents
Dye Class Acid dye Disperse dye

Biological Activity

4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid, also known by its CAS number 27711-76-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC22H18N2O5S
Molecular Weight422.454 g/mol
Density1.494 g/cm³
LogP5.386

Synthesis

The compound is synthesized through a multi-step process involving various chemical reactions that typically include the introduction of amino and sulfonic groups to an anthracene derivative. The synthesis pathway often utilizes intermediates that are carefully selected to ensure high yields and purity of the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. A study on related anthracene derivatives demonstrated their ability to inhibit cell proliferation in leukemia cell lines, suggesting that the anthracene core may contribute to cytotoxic effects against cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis : The structure of the compound allows it to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Specific Enzymes : It may inhibit enzymes involved in cell cycle regulation or DNA repair mechanisms.

Case Studies

Several studies have explored the biological efficacy of related compounds:

  • Study on Antifolate Activity : A related study synthesized 4-amino-7-oxo-substituted analogues and tested them against CCRF-CEM leukemia cells. Although these specific analogues showed limited activity, they provided insights into structural modifications that could enhance biological efficacy .
  • Anthracene Derivatives : Other anthracene derivatives have shown promising results in vitro against various cancer cell lines, indicating that further research on this compound could yield significant findings .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution between anthraquinone derivatives and toluenesulfonic acid precursors. Sodium salts of similar anthraquinone sulfonates (e.g., sodium 1-amino-4-[(4-hydroxyphenyl)amino]-9,10-dioxoanthracene-2-sulphonates) are synthesized under reflux with acid catalysts like p-toluenesulfonic acid in xylene, with yields optimized by controlling temperature (100–150°C) and reaction time (2–20 hours) . Characterization via HPLC and NMR is critical to confirm purity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Answer : Stability studies should use accelerated degradation tests:

  • pH stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.
  • Key controls : Include inert atmosphere (N₂) to prevent oxidation .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Answer :

  • ¹H/¹³C NMR : Resolves aromatic protons and sulfonic acid groups.
  • FT-IR : Confirms sulfonate (S=O, ~1180 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functionalities.
  • HRMS : Validates molecular ion peaks (C₂₁H₁₆N₂O₇S₂, [M+H]⁺ m/z 488.04).
    Cross-reference with databases like PubChem for spectral matching .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

  • Answer : Contradictions may arise from tautomerism or paramagnetic impurities. Mitigation strategies:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • DEPT-135/HSQC : Differentiate overlapping signals in aromatic regions.
  • EPR Spectroscopy : Detect paramagnetic species if metal contaminants are suspected.
    Theoretical modeling (DFT) can predict splitting patterns for comparison .

Q. What catalytic or photocatalytic applications are feasible given the compound’s anthraquinone-sulfonate backbone?

  • Answer : The anthraquinone core enables photo-redox activity. Potential applications:

  • Organic photocatalysis : Test in cross-coupling reactions (e.g., C-N bond formation) under blue light (450 nm).
  • Dye-sensitized solar cells (DSSCs) : Measure electron injection efficiency using TiO₂ electrodes and IPCE (incident photon-to-current efficiency) assays.
    Compare performance against known catalysts like ruthenium polypyridyl complexes .

Q. How can membrane separation technologies improve purification of this sulfonated anthraquinone derivative?

  • Answer : Leverage charge-based separation:

  • Nanofiltration (NF) : Use membranes with <1 nm pores and negative surface charge to retain sulfonate anions.
  • Optimize parameters : pH 8–10 enhances ionization, increasing rejection rates.
  • Scale-up : Apply spiral-wound modules with polyamide membranes for continuous processing .

Q. What theoretical frameworks guide the study of its electron-transfer mechanisms in redox reactions?

  • Answer : Use Marcus theory to model electron-transfer kinetics and density functional theory (DFT) to compute redox potentials. Key steps:

  • HOMO-LUMO analysis : Predict sites for oxidation/reduction (anthraquinone core vs. sulfonate group).
  • Cyclic voltammetry : Validate computed potentials experimentally.
    Link findings to broader frameworks like molecular orbital theory .

Methodological Notes

  • Controlled experiments : Always include triplicate samples and negative controls (e.g., solvent-only) in stability studies.
  • Data validation : Cross-check spectral data against synthetic intermediates to trace impurities .
  • Ethical compliance : Follow GHS guidelines for handling sulfonic acids (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.